molecular formula C11H14N2O3S B511899 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide CAS No. 848324-27-6

2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide

Cat. No.: B511899
CAS No.: 848324-27-6
M. Wt: 254.31g/mol
InChI Key: SPUKVRZPRRDZQE-UHFFFAOYSA-N
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Description

2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide is a high-purity synthetic compound supplied as a dry powder for research applications. It has a molecular weight of 254.31 g/mol and an empirical formula of C11H14N2O3S . This molecule is a 2-aminothiophene derivative, a class of heterocyclic compounds known for a diverse array of pharmacological properties and significant interest in medicinal chemistry research . The 2-aminothiophene core is synthetically accessible and present in numerous bioactive molecules, making it a valuable scaffold for drug discovery and chemical biology . Researchers are exploring such compounds as positive allosteric modulators (PAMs) for G-protein coupled receptors (GPCRs); for instance, related 2-aminothiophene-based small molecules have been identified as promising positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), a key target for type 2 diabetes therapy . The spirocyclic structure of this specific compound, featuring a [1,3]dioxolane ring system, may offer unique three-dimensional properties that are advantageous in the design of novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2'-aminospiro[1,3-dioxolane-2,6'-5,7-dihydro-4H-1-benzothiophene]-3'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c12-9(14)8-6-1-2-11(15-3-4-16-11)5-7(6)17-10(8)13/h1-5,13H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUKVRZPRRDZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1C(=C(S3)N)C(=O)N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ninhydrin-Based Spirocyclization

A one-pot synthesis of spiro-isobenzofuran compounds involves condensation of ninhydrin with 4-amino-1,2-naphthoquinones in acetic acid, followed by periodic acid oxidation. Adapting this to the target compound, 1,2-naphthoquinone could be replaced with a benzothiophene-3-carboxamide derivative. The reaction proceeds via zwitterionic intermediates (D ), with acetic acid catalyzing both condensation and cyclization.

Reaction Optimization

Key parameters include:

  • Solvent : Acetic acid enhances protonation of intermediates, accelerating cyclization.

  • Oxidant : Periodic acid (1 equiv.) ensures quantitative oxidation without over-functionalization.

  • Temperature : Reactions at 50°C for 2–3 h balance rate and selectivity.

For the target compound, replacing naphthoquinone with a benzothiophene-dione derivative may necessitate adjusting stoichiometry to prevent polymerization.

Base-Mediated Spirocyclization for Dioxolane Formation

Lithium Bis(Trimethylsilyl)Amide (LiHMDS)-Induced Cyclization

A patent detailing 1,3-benzodioxole-2-spirocycloalkane synthesis employs LiHMDS to deprotonate a diol precursor, facilitating nucleophilic attack on a ketone to form the dioxolane ring. Applying this to the target compound, a benzothiophene-6-ketone could react with a 1,2-diol (e.g., ethylene glycol) under basic conditions (Scheme 1).

Scheme 1 : Proposed Base-Mediated Spirocyclization

Yields in analogous systems reach 80% when using 2–4 equiv of LiHMDS in tetrahydrofuran (THF) at −10°C to 50°C.

Purification and Scalability

The patent emphasizes avoiding silica-gel chromatography by using crystallization (e.g., ethanol/water mixtures). For the target compound, recrystallization from ethyl acetate/hexane may isolate the spiro product with >95% purity.

Comparative Analysis of Synthetic Routes

Method Yield Steps Key Advantages Challenges
Acid-Catalyzed Cyclization50–71%3–4High regioselectivityDegradation of sensitive rings
One-Pot Condensation60–75%1Rapid, fewer intermediatesLimited substrate scope
Base-Mediated Cyclization70–80%2Scalable, minimal purificationRequires anhydrous conditions

Mechanistic Insights and Side Reactions

Intermolecular Coupling in Acidic Media

Unsubstituted thiophene or benzothiophene precursors undergo intermolecular coupling at high concentrations, forming dimers or oligomers. Methyl substituents at terminal positions sterically hinder these side reactions, improving spirocyclization yields.

Zwitterionic Intermediate Stability

In one-pot syntheses, zwitterionic intermediates (D ) must be stabilized by protic solvents to prevent decomposition . For the target compound, substituting acetic acid with trifluoroacetic acid (TFA) may enhance intermediate stability.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2’-[1,3]dioxolane]-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the benzothiophene or dioxolane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in a variety of substituted derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives related to 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide. For example, compounds derived from benzothiophene structures have shown promising activity against viral infections. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. A patent describes derivatives exhibiting significant antiviral properties, suggesting their potential as therapeutic agents for viral diseases .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research indicates that benzothiophene-based compounds can exhibit high potency against various bacterial strains. The structural features of the spiro compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics .

Antioxidant Activity

Compounds similar to this compound have been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases associated with oxidative stress .

Organic Electronics

The unique electronic properties of spiro compounds make them suitable for applications in organic electronics. Specifically, this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable charge transport characteristics .

Photovoltaic Applications

Research into conjugated polymers incorporating thiophene units has shown that they can enhance the efficiency of solar cells. The incorporation of spiro compounds into polymer matrices can improve light absorption and charge separation processes in photovoltaic applications .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include cyclization reactions that form the spiro structure and subsequent functionalization steps to introduce amino and carboxamide groups .

Table 1: Summary of Synthetic Methods

MethodDescriptionYield
CyclizationFormation of spiro structure from precursorsHigh
FunctionalizationIntroduction of amino and carboxamide groupsModerate to High

Case Study 1: Antiviral Efficacy

In a study evaluating various benzothiophene derivatives for antiviral activity, a compound structurally related to this compound demonstrated significant inhibition against a panel of viruses. The study utilized cell culture assays to measure viral titers pre-and post-treatment with the compound.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted on derivatives based on the spiro compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the structure enhanced antibacterial activity significantly compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2’-[1,3]dioxolane]-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

The target compound’s carboxamide group contrasts with the nitrile group in ST. For example, derivatives like D199 (2-[(anilinocarbonyl)amino]-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide) are synthesized by reacting the parent compound with isocyanates, introducing additional amide functionalities that may modulate receptor binding .

Table 1: Structural Comparison of Key Analogues

Compound Name Substituent at Position 3 Spiro System Molecular Formula Molecular Weight (g/mol)
Target Compound Carboxamide (-CONH₂) 1-Benzothiophene-1,3-dioxolane C₁₂H₁₃N₂O₃S 277.31
ST (Carbonitrile analog) Nitrile (-CN) 1-Benzothiophene-1,3-dioxolane C₁₂H₁₁N₂O₂S 259.30
D199 Anilinocarbonyl-amide 1-Benzothiophene-1,3-dioxolane C₁₉H₁₈N₃O₄S 396.43
Compound 7a Methanone-pyrazolyl N/A C₁₀H₈N₄O₂S 248.26
Pharmacological Activity

For instance:

  • D199 and similar amidated derivatives are patented for applications in inflammation and metabolic disorders, likely due to enhanced target engagement from amide-mediated hydrogen bonding .
  • Pyrazolyl-thiophene hybrids (e.g., 7a ) show antimicrobial activity, with MIC values ≤8 µg/mL against Staphylococcus aureus .
Physicochemical Properties
  • Solubility : The carboxamide group enhances aqueous solubility compared to ST’s nitrile, critical for drug formulation.
  • Thermal Stability : The 1,3-dioxolane ring’s low self-ignition temperature (250°C) necessitates careful handling during synthesis .
  • Molecular Weight : At 277.31 g/mol, the target compound falls within Lipinski’s rule-of-five guidelines, suggesting favorable oral bioavailability .

Biological Activity

The compound 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potentials based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is C11H14N2O3SC_{11}H_{14}N_{2}O_{3}S with a molecular weight of 258.30 g/mol. The structure includes a benzothiophene moiety fused with a dioxolane ring, contributing to its unique chemical properties and biological activities.

Structural Representation

  • InChI : InChI=1S/C11H14N2O3S/c12-10(14)8-5-7-6-9(13)11(15)16-4-3-2-1-17-7/h5-8H,1-4,12H2,(H,15,16)

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 625–1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus625 - 1250
Staphylococcus epidermidis500 - 1000
Escherichia coli1000 - 2000
Pseudomonas aeruginosa2000 - 4000

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated effectiveness against several cancer cell lines, including HepG2 (liver cancer) and HT29 (colon cancer), with IC50 values indicating significant cytotoxicity at micromolar concentrations .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : The ability to scavenge free radicals contributes to its neuroprotective effects.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially through inhibition of NF-kB signaling .

Case Study 1: Antibacterial Efficacy

A study published in MDPI evaluated various derivatives of dioxolane compounds for their antibacterial properties. Among them, one derivative showed an MIC of 500 µg/mL against Staphylococcus epidermidis, showcasing the potential for developing new antibiotics from this class of compounds .

Case Study 2: Antitumor Activity

In another study focusing on the antitumor effects, a series of benzothiophene derivatives were synthesized and tested against HepG2 cells. The results indicated that certain modifications to the dioxolane ring enhanced cytotoxicity significantly compared to the parent compound .

Q & A

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsPurpose
1ST + aromatic aldehyde in ethanol, 70°C, 6hFormation of azomethine intermediate
2TLC (silica gel, ethyl acetate/hexane)Reaction monitoring
3Recrystallization (DMF)Purification

Basic: Which analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) identifies proton environments and carbon frameworks. For example, spiro carbon signals appear at δ ~72 ppm in ¹³C NMR .
  • High-Performance Liquid Chromatography (HPLC):
    • Isocratic elution (acetonitrile/water, 70:30) ensures >95% purity .
  • Mass Spectrometry (MS):
    • Molecular ion peaks (e.g., m/z 333 for related spiro compounds) confirm molecular weight .

Q. Table 2: Analytical Parameters

TechniqueKey ParametersReference
¹H NMRδ 8.00 (NH), 9.07 (NH) in DMSO-d₆
HPLCAcetonitrile:water (70:30), retention time 12.5 min

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Screening: Replace ethanol with DMF to enhance solubility of hydrophobic intermediates .
  • Catalyst Use: Add triethylamine to stabilize reactive species and reduce side reactions .
  • Computational Design: Apply quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error approaches .
  • Real-Time Monitoring: Use HPLC to track intermediate formation and adjust reaction time/temperature dynamically .

Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy) be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., halogenation at the benzodioxolane ring) and test against in vitro models (e.g., MTT assays for cytotoxicity) .
  • Targeted Assays: Use isoform-specific enzyme inhibition assays (e.g., kinase profiling) to clarify mechanistic ambiguity .
  • Meta-Analysis: Cross-reference bioactivity data with computational predictions (e.g., PASS Online for cytostatic/antimicrobial probability) .

Advanced: What role does computational modeling play in designing derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Reaction Path Search: Quantum mechanics (QM) simulations identify low-energy pathways for synthesizing novel spiro derivatives .
  • Molecular Docking: Predict binding affinities to therapeutic targets (e.g., EGFR kinase) by modeling interactions between the thiophene ring and active sites .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .

Basic: What pharmacological screening methods are recommended for evaluating biological activity?

Methodological Answer:

  • Cytostatic Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Testing: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • In Silico Prediction: Use PASS Online to prioritize assays based on predicted activity (e.g., anti-inflammatory vs. antitumor) .

Advanced: How can derivatives be rationally designed for specific therapeutic targets?

Methodological Answer:

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 5-position of the benzothiophene ring to enhance DNA intercalation .
  • Prodrug Strategies: Convert the carboxamide group to ester prodrugs for improved membrane permeability .
  • Hybrid Molecules: Conjugate with known pharmacophores (e.g., triazole rings) via click chemistry to exploit synergistic effects .

Basic: What criteria guide solvent selection in synthesis protocols?

Methodological Answer:

  • Polarity Matching: Use DMF for polar intermediates or dichloromethane for non-polar steps .
  • Reactivity Compatibility: Avoid protic solvents (e.g., water) in reactions involving acid-sensitive spiro centers .
  • Purification Suitability: Ethanol/water mixtures enable efficient recrystallization of carboxamide derivatives .

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